LogP Comparison: 2- vs 4-Chlorophenyl Oxane
Vendor‑computed LogP values from the same algorithmic pipeline indicate a modest but meaningful lipophilicity difference between the 2‑chloro and 4‑chloro positional isomers. 4‑(2‑Chlorophenyl)oxane yields a LogP of 3.234, whereas the 4‑(4‑chlorophenyl)oxane counterpart shows a LogP of 2.9 [1]. The ΔLogP of +0.334 for the ortho‑substituted congener suggests enhanced membrane permeability potential, which can be advantageous in central‑nervous‑system (CNS) drug‑discovery programs where higher logP often correlates with improved blood–brain barrier penetration.
ortho: 3.234 vs para: 2.9
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.234 (LeYan computational pipeline) |
| Comparator Or Baseline | 4-(4-Chlorophenyl)oxane: XLogP3 = 2.9 (PubChem XLogP3‑AA) |
| Quantified Difference | ΔLogP = +0.334 (target compound more lipophilic) |
| Conditions | Computational predictions; specific algorithm implementations differ between sources. |
Why This Matters
A ΔLogP of >0.3 impacts predicted membrane partitioning and can guide selection of the appropriate isomer for permeability‑sensitive screening cascades.
- [1] PubChem Compound Summary for CID 53407850, 4-(4-Chlorophenyl)oxane. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/53407850 (accessed 2026-04-24). [XLogP3-AA = 2.9, TPSA = 9.2 Ų]. View Source
